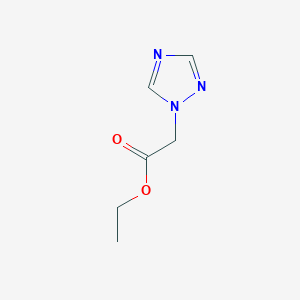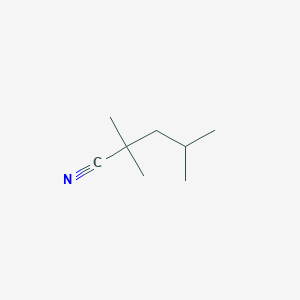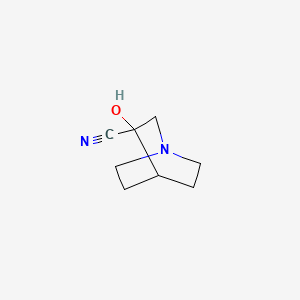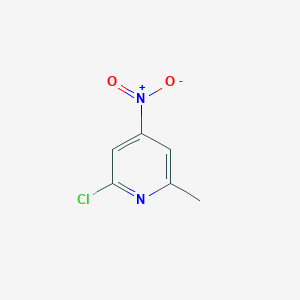
Ethyl 1H-1,2,4-triazol-1-ylacetate
Vue d'ensemble
Description
Ethyl 1H-1,2,4-triazol-1-ylacetate, also known as EA, is a chemical compound with significant research interest due to its potential applications in various fields. It has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol .
Synthesis Analysis
The synthesis of Ethyl 1H-1,2,4-triazol-1-ylacetate can be achieved from 1,2,4-Triazole and Ethyl chloroacetate . In a study, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of Ethyl 1H-1,2,4-triazol-1-ylacetate was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 1H-1,2,4-triazol-1-ylacetate is 277.5±42.0 °C, and its predicted density is 1.25±0.1 g/cm3 . Its pKa is predicted to be 2.29±0.10 .Applications De Recherche Scientifique
Role in Drug Development
1,2,4-Triazole derivatives, including ethyl 1H-1,2,4-triazol-1-ylacetate, have been extensively studied for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumoral properties. The structural adaptability of the 1,2,4-triazole ring allows for the creation of new drugs targeting various diseases. For instance, the novel triazole derivatives explored between 2008 and 2011 show significant promise in clinical studies due to their diverse biological activities (Ferreira et al., 2013). Additionally, synthetic routes for 1,4-disubstituted 1,2,3-triazoles highlight the importance of triazole derivatives in pharmaceutical chemistry, with several drugs containing the triazole ring already in the market (Kaushik et al., 2019).
Material Science Applications
In the realm of material science, polymeric membranes based on 1,2,4-triazole exhibit promising characteristics for the development of proton-conducting fuel cell membranes. These materials enhance electrolyte membranes' basic characteristics, film-forming ability, thermal and electrochemical stability, and ionic conductivity under anhydrous conditions at high temperatures. Such advancements underscore the utility of 1,2,4-triazole derivatives in creating high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).
Organic Synthesis Precursor
Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a valuable precursor in organic synthesis, facilitating the development of compounds with enhanced biological and chemical properties. The reactivity of 1,2,4-triazole derivatives allows for the exploration of novel synthetic routes and methodologies, leading to the discovery of new molecules with potential industrial and pharmacological applications. The synthetic strategies for 1,2,4-triazole-containing scaffolds highlight the compound's significance in drug discovery, offering pathways for the development of new biologically active triazoles (Nasri et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLIKDTQXSKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299343 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-1,2,4-triazol-1-ylacetate | |
CAS RN |
56563-01-0 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)









